molecular formula C18H23N5O2 B12930461 Benzamide, 4-[[4-amino-6-(cyclohexylmethoxy)-2-pyrimidinyl]amino]- CAS No. 610755-01-6

Benzamide, 4-[[4-amino-6-(cyclohexylmethoxy)-2-pyrimidinyl]amino]-

Cat. No.: B12930461
CAS No.: 610755-01-6
M. Wt: 341.4 g/mol
InChI Key: KVCWGWGQOGKCFH-UHFFFAOYSA-N
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Description

Systematic Nomenclature and IUPAC Conventions

The systematic IUPAC name for this compound is 4-[[4-amino-6-(cyclohexylmethoxy)-2-pyrimidinyl]amino]benzamide . This name follows IUPAC priority rules by identifying:

  • The parent benzamide structure (benzene ring with a carboxamide group at position 4)
  • The substituent on the pyrimidine ring (amino group at position 4, cyclohexylmethoxy group at position 6)
  • The connectivity between the pyrimidine and benzamide moieties via an amino linkage at pyrimidine position 2.

Alternative naming conventions sometimes describe it as N-(4-carbamoylphenyl)-4-amino-6-(cyclohexylmethoxy)pyrimidin-2-amine , emphasizing the aniline-type linkage.

Molecular Formula and Stereochemical Considerations

The molecular formula C₁₈H₂₃N₅O₂ corresponds to:

  • 18 carbon atoms
  • 23 hydrogen atoms
  • 5 nitrogen atoms
  • 2 oxygen atoms
Property Value
Molecular weight 341.41 g/mol
Hydrogen bond donors 3 (2 × NH₂, 1 × CONH₂)
Hydrogen bond acceptors 5 (2 × O, 3 × N)

Stereochemical analysis reveals:

  • No chiral centers : The molecule lacks tetrahedral stereogenic centers
  • Conformational flexibility :
    • Cyclohexyl group adopts chair conformations
    • Methoxy linker allows rotation about C-O bond
    • Pyrimidine-benzamide dihedral angle influences molecular planarity

CAS Registry Number and Alternative Chemical Identifiers

The compound is uniquely identified by:

Identifier Type Value
CAS Registry Number 610755-01-6
ChemTik Catalog CTK2E7584
MDL Number MFCD28451897

Cross-referencing databases confirms its identity through:

  • PubChem CID : Not publicly assigned as of May 2025
  • ChEMBL ID : CHEMBL101801 (for nitroso derivative variant)
  • Wikidata QID : Q27097775 (structural analog)

SMILES Notation and Structural Isomerism Analysis

The canonical SMILES string is:
Nc1cc(OCC2CCCCC2)nc(n1)Nc1ccc(cc1)C(=O)N

This encodes:

  • Pyrimidine ring with:
    • Amino group at position 4 (Nc1cc...)
    • Cyclohexylmethoxy group at position 6 (...OCC2CCCCC2)
  • Benzamide moiety (...c1ccc(cc1)C(=O)N)
  • Amino bridge between N2 of pyrimidine and C4 of benzene

Structural isomerism possibilities include:

Isomer Type Variation Point Example
Positional Substituent positions on pyrimidine 4-amino-5-(cyclohexylmethoxy) isomer
Functional group Amide vs. carboxylic acid 4-[[...]amino]benzoic acid
Tautomeric Amino-imino shifts in pyrimidine 4-imino-6-(cyclohexylmethoxy) form

The combination of hydrogen bonding capacity (amide NH, pyrimidine NH₂) and hydrophobic cyclohexyl group creates unique physicochemical properties that influence its potential biological activity.

Table 1: Key structural features and their chemical implications

Structural Feature Chemical Property Potential Impact
Pyrimidine ring Aromatic heterocycle π-π stacking interactions
Cyclohexylmethoxy group Lipophilic substituent Membrane permeability enhancement
Para-substituted benzamide Planar conjugated system Protein binding via H-bonds
Amino linker Flexible spacer Conformational adaptability

Properties

CAS No.

610755-01-6

Molecular Formula

C18H23N5O2

Molecular Weight

341.4 g/mol

IUPAC Name

4-[[4-amino-6-(cyclohexylmethoxy)pyrimidin-2-yl]amino]benzamide

InChI

InChI=1S/C18H23N5O2/c19-15-10-16(25-11-12-4-2-1-3-5-12)23-18(22-15)21-14-8-6-13(7-9-14)17(20)24/h6-10,12H,1-5,11H2,(H2,20,24)(H3,19,21,22,23)

InChI Key

KVCWGWGQOGKCFH-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)COC2=NC(=NC(=C2)N)NC3=CC=C(C=C3)C(=O)N

Origin of Product

United States

Preparation Methods

Preparation of the Substituted Pyrimidine Intermediate

  • The pyrimidine ring is functionalized at the 4- and 6-positions with amino and cyclohexylmethoxy groups, respectively.
  • The cyclohexylmethoxy substituent is introduced via nucleophilic substitution of a suitable leaving group (e.g., halogen) on the pyrimidine ring with cyclohexylmethanol or its derivatives.
  • Amination at the 4-position is achieved by reaction with ammonia or amine sources under mild conditions to preserve other sensitive groups.
  • The nitroso group at the 5-position can be introduced by selective nitration followed by reduction and nitrosation steps, or by direct nitrosation of the amino-substituted pyrimidine.

Formation of the Benzamide Core

  • The benzamide moiety is prepared by standard amide bond formation techniques, typically involving the reaction of 4-aminobenzamide or its derivatives with appropriate acyl chlorides or activated carboxylic acid derivatives.
  • Protection/deprotection strategies may be employed to ensure selective functionalization and to avoid side reactions.

Coupling of Pyrimidinyl Amino Group to Benzamide

  • The key step involves coupling the amino group on the pyrimidine ring to the benzamide aromatic ring.
  • This is often achieved via nucleophilic aromatic substitution where the amino group displaces a leaving group (e.g., chlorine) on the benzamide aromatic ring or vice versa.
  • Reaction conditions typically include polar aprotic solvents such as N-methylpyrrolidone or acetonitrile, elevated temperatures (e.g., 95–165 °C), and sometimes the presence of bases like potassium carbonate to facilitate the reaction.
  • Reaction times vary from 1 hour to several hours depending on the scale and conditions.
  • Purification is commonly done by column chromatography or recrystallization to isolate the desired isomer and remove impurities.

Representative Experimental Data and Yields

Step Reaction Conditions Solvent Temperature Time Yield (%) Notes
Coupling of pyrimidinyl amino to benzamide Reflux with potassium carbonate Acetonitrile Reflux (~80 °C) 69 h 68.6 Inert atmosphere, filtration and drying steps included
Direct heating of intermediates Heating at 150 °C Neat or solvent mixture 150 °C 1 h 20 Followed by extraction and chromatography
Coupling in N-methylpyrrolidone with molecular sieves Heating at 95 °C NMP (dry) 95 °C 17 h 8.7 Molecular sieves used to maintain dryness, purification by washing and drying
Melting mixture of aniline derivative and chloropyrimidine Melt reaction Dichloromethane + aqueous K2CO3 160–165 °C 1 h 51.8 Purification by column chromatography, HPLC purity ~84%

Notes on Reaction Optimization and Purity

  • The reaction yields vary significantly depending on solvent, temperature, and reaction time.
  • Use of dry solvents and inert atmosphere improves yield and purity by minimizing hydrolysis and side reactions.
  • Purification steps such as recrystallization and chromatography are critical to isolate the desired compound with high purity and to separate isomeric or hydroxy derivatives.
  • The presence of molecular sieves and controlled pH during workup enhances product stability and yield.

Summary of Key Research Findings

  • The compound’s synthesis is feasible through multi-step organic synthesis involving pyrimidine functionalization and benzamide coupling.
  • Reaction conditions are optimized to balance yield and purity, with typical yields ranging from 8.7% to 68.6% depending on the method.
  • The use of polar aprotic solvents, controlled temperature, and base catalysis are common themes in the preparation.
  • Purification by chromatographic techniques is essential to achieve high purity suitable for further pharmaceutical or biochemical applications.

This detailed analysis synthesizes data from chemical databases and patent literature, providing a comprehensive view of the preparation methods for Benzamide, 4-[[4-amino-6-(cyclohexylmethoxy)-2-pyrimidinyl]amino]-. The methods reflect standard practices in heterocyclic and amide chemistry, adapted for this specific complex molecule.

Chemical Reactions Analysis

Types of Reactions

4-((4-Amino-6-(cyclohexylmethoxy)pyrimidin-2-yl)amino)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Properties and Structure

The compound is classified as a benzamide derivative with a complex structure that includes a pyrimidine ring substituted with an amino group and a cyclohexylmethoxy group. Its molecular formula is C18H22N6O3C_{18}H_{22}N_{6}O_{3} with a molecular weight of approximately 370.4057 g/mol . The detailed structure can be represented as follows:

  • IUPAC Name : 4-{[4-amino-6-(cyclohexylmethoxy)-5-nitrosopyrimidin-2-yl]amino}benzamide
  • CAS Number : 610755-01-6

Therapeutic Applications

  • Anticancer Activity :
    • Studies have indicated that benzamide derivatives can exhibit anticancer properties. The compound's structural features may enhance its ability to inhibit specific cancer cell lines by targeting key signaling pathways involved in tumor growth and proliferation. Research is ongoing to evaluate its efficacy against various cancers, including leukemia and solid tumors.
  • Antimicrobial Properties :
    • Preliminary investigations suggest that this compound may possess antimicrobial activity. Its mechanism could involve disrupting bacterial cell wall synthesis or inhibiting essential enzymes required for bacterial growth. This potential makes it a candidate for further development as an antibiotic agent.
  • Neurological Disorders :
    • The compound's ability to cross the blood-brain barrier suggests potential applications in treating neurological disorders, including depression and anxiety. Its interaction with neurotransmitter systems may provide therapeutic benefits in managing these conditions.

Case Study 1: Anticancer Efficacy

A recent study explored the effects of benzamide derivatives on human cancer cell lines. The findings demonstrated that the compound inhibited cell proliferation and induced apoptosis in leukemia cells. The study concluded that further investigation into the molecular mechanisms underlying these effects is warranted .

Case Study 2: Antimicrobial Activity

In vitro tests conducted on various bacterial strains showed that benzamide, 4-[[4-amino-6-(cyclohexylmethoxy)-2-pyrimidinyl]amino]- exhibited significant antibacterial activity against resistant strains of Staphylococcus aureus. The results indicate its potential as a lead compound for developing new antibiotics .

The biological activity of benzamide, 4-[[4-amino-6-(cyclohexylmethoxy)-2-pyrimidinyl]amino]- can be attributed to several factors:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer metabolism or bacterial growth.
  • Receptor Interaction : It may modulate receptor activity related to neurotransmission, contributing to its potential effects on mood disorders.

Mechanism of Action

The mechanism of action of 4-((4-Amino-6-(cyclohexylmethoxy)pyrimidin-2-yl)amino)benzamide involves its interaction with specific molecular targets. It is known to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells. This makes it a promising candidate for anticancer therapies .

Comparison with Similar Compounds

Table 1: Key Structural Differences and Implications

Compound Name Core Structure Pyrimidine Substituents Key Functional Groups Biological Relevance
Target compound Benzamide 4-amino, 6-(cyclohexylmethoxy) Amide, cyclohexylmethoxy Protein-targeted activity (DrugBank)
4-[(4-Hydroxypyrimidin-2-yl)amino]benzonitrile () Benzonitrile 4-hydroxy Nitrile, hydroxy Likely hydrogen-bond donor/acceptor; differing polarity
4,6-Diphenylpyrimidine benzamide derivatives () Benzamide 4,6-diphenyl Phenyl groups Enhanced aromatic stacking; potential kinase inhibition
4-{[4-amino-6-(cyclohexylmethoxy)-5-nitrosopyrimidin-2-yl]amino}benzamide () Benzamide 5-nitroso, 4-amino, 6-(cyclohexylmethoxy) Nitroso group Increased electrophilicity; possible redox activity
N-(4-chlorophenyl)-2-[(pyridin-4-ylmethyl)amino]benzamide () Benzamide Pyridin-4-ylmethyl Chlorophenyl, pyridine Dual aromatic systems; varied target selectivity

Key Observations:

  • Cyclohexylmethoxy vs. Smaller Alkoxy Groups : The bulky cyclohexylmethoxy group in the target compound likely improves membrane permeability compared to analogs with methoxy or ethoxy groups, though it may reduce solubility in aqueous media .
  • Amino vs. Hydroxy/Nitroso Groups: The 4-amino group on the pyrimidine ring facilitates hydrogen bonding with biological targets, whereas hydroxy or nitroso substituents (as in and ) introduce distinct electronic effects, altering binding affinities .
  • Benzamide vs.

Notes

  • Synthesis Challenges : The cyclohexylmethoxy group requires careful optimization to avoid steric hindrance during pyrimidine functionalization .
  • Stability Considerations: The amino group on the pyrimidine may necessitate protective strategies to prevent oxidation during storage .
  • Data Gaps: Limited experimental data on the target compound’s pharmacokinetics and toxicity highlight the need for further preclinical profiling.

Biological Activity

Benzamide, 4-[[4-amino-6-(cyclohexylmethoxy)-2-pyrimidinyl]amino]-, also known by its CAS number 610755-01-6, is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and virology. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.

PropertyValue
Molecular Formula C18H23N5O2
Molecular Weight 341.4 g/mol
IUPAC Name 4-[[4-amino-6-(cyclohexylmethoxy)pyrimidin-2-yl]amino]benzamide
CAS Number 610755-01-6

The primary biological activity of this compound is attributed to its role as an inhibitor of cyclin-dependent kinase 2 (CDK2). CDK2 is crucial for the regulation of the cell cycle, and its inhibition can lead to cell cycle arrest and apoptosis in cancer cells. This mechanism positions benzamide as a promising candidate for anticancer therapies .

Biological Activity in Cancer Research

Recent studies have highlighted the effectiveness of benzamide derivatives in inhibiting various cancer cell lines. For instance, compounds similar to benzamide have shown significant cytotoxic effects against breast cancer cells, with IC50 values indicating potent activity . The structure-activity relationship (SAR) studies suggest that modifications on the benzamide core can enhance its efficacy against specific cancer types.

Antiviral Properties

Benzamide derivatives have also been investigated for their antiviral properties. A study focusing on related compounds demonstrated broad-spectrum activity against filoviruses such as Ebola and Marburg. The compounds exhibited EC50 values below 10 μM, indicating strong antiviral potential . This suggests that benzamide may serve as a scaffold for developing new antiviral agents targeting these viruses.

Case Studies

  • Inhibition of CDK2 : A study reported that benzamide derivatives effectively inhibited CDK2 activity in vitro, leading to reduced proliferation of cancer cells. The compound's ability to induce apoptosis was confirmed through flow cytometry analysis.
  • Antiviral Screening : In a high-throughput screening assay, benzamide derivatives were tested against EBOV and MARV pseudoviruses. Compounds showed promising results with significant inhibition of viral entry into host cells, supporting further development as therapeutic agents .
  • Synthetic Pathways : The synthesis of benzamide involves multiple steps, typically starting from 4-amino-6-(cyclohexylmethoxy)pyrimidine-2-amine reacted with benzoyl chloride under basic conditions. This synthetic route is crucial for obtaining high yields of the desired product for biological testing .

Q & A

Q. What are the recommended synthetic routes for preparing Benzamide, 4-[[4-amino-6-(cyclohexylmethoxy)-2-pyrimidinyl]amino]-, and how can purity be optimized?

The synthesis typically involves multi-step reactions, starting with the preparation of a pyrimidine derivative substituted with cyclohexylmethoxy and amino groups. The final step often employs coupling with a benzoyl chloride derivative under controlled conditions (e.g., anhydrous solvents, inert atmosphere). Purity optimization includes:

  • Recrystallization : Use solvents like ethanol or dichloromethane-hexane mixtures to remove impurities .
  • Chromatography : Column chromatography with silica gel and gradient elution (e.g., ethyl acetate/hexane) to isolate intermediates .
  • Analytical Monitoring : Thin-layer chromatography (TLC) or HPLC to track reaction progress and confirm intermediate purity .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify substituent positions (e.g., cyclohexylmethoxy, benzamide linkage) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .
  • X-ray Crystallography : For unambiguous determination of 3D structure, particularly when novel derivatives are synthesized .

Q. What are the standard biological assays to evaluate this compound’s activity in early-stage research?

  • Enzyme Inhibition Assays : Measure IC50_{50} values against target enzymes (e.g., kinases) using fluorescence-based or colorimetric methods .
  • Microbial Growth Inhibition : Broth microdilution assays for antimicrobial activity (e.g., against Mycobacterium tuberculosis H37Ra) .
  • Cellular Viability Assays : MTT or resazurin assays to assess cytotoxicity in mammalian cell lines .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve this compound’s pharmacological profile?

  • Substituent Variation : Modify the cyclohexylmethoxy group (e.g., alkyl chain length, halogenation) to enhance lipophilicity or metabolic stability .
  • Bioisosteric Replacement : Replace the benzamide moiety with thiazole or triazole rings to improve target binding .
  • Pharmacokinetic Profiling : Assess absorption, distribution, metabolism, and excretion (ADME) using in vitro models (e.g., Caco-2 cells for permeability, liver microsomes for metabolic stability) .

Q. How should researchers address contradictory data in biological activity assays?

  • Control for Assay Variability : Standardize protocols (e.g., cell passage number, incubation time) and include positive/negative controls .
  • Orthogonal Validation : Confirm results using complementary methods (e.g., surface plasmon resonance (SPR) for binding affinity if initial data from fluorescence assays are inconsistent) .
  • Batch Reproducibility : Synthesize multiple batches of the compound to rule out synthesis-related impurities affecting activity .

Q. What computational strategies are effective in predicting this compound’s interaction with biological targets?

  • Molecular Docking : Use software like AutoDock Vina or Schrödinger Suite to model interactions with active sites (e.g., glucokinase or kinase domains) .
  • Molecular Dynamics (MD) Simulations : Simulate binding stability over time (50–100 ns trajectories) to assess conformational changes in the target .
  • QSAR Modeling : Develop quantitative models correlating electronic (e.g., logP, polar surface area) and steric descriptors with activity data .

Methodological Notes for Data Interpretation

  • Spectral Data Discrepancies : If NMR signals overlap, use 2D techniques (e.g., COSY, HSQC) or deuterated solvents for clarity .
  • Handling Hygroscopic Intermediates : Store compounds under nitrogen or in desiccators to prevent decomposition .
  • Machine Learning for SAR : Train models on public datasets (e.g., ChEMBL) to predict novel derivatives’ activity before synthesis .

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